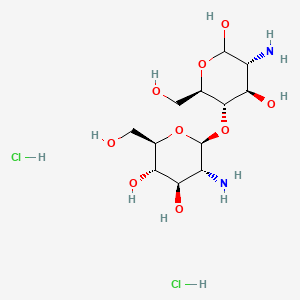
Chitobiose dihydrochloride
Übersicht
Beschreibung
Chitobiose dihydrochloride is a chitosan oligosaccharide, specifically a dimer of β-1,4-linked glucosamine units. It is a derivative of chitosan, which is obtained from the deacetylation of chitin, a natural polymer found in the exoskeletons of crustaceans and insects, as well as in the cell walls of fungi . This compound has the chemical formula C12H26Cl2N2O9 and a molecular weight of 413.25 g/mol .
Vorbereitungsmethoden
Chitobiose dihydrochloride can be synthesized through the enzymatic or chemical hydrolysis of chitosan. The process involves the use of chitosanases, which are enzymes that specifically cleave the β-1,4-glycosidic bonds in chitosan, resulting in the formation of chitooligosaccharides, including chitobiose . Industrial production methods often involve the use of microbial fermentation to produce chitosanases, followed by the enzymatic hydrolysis of chitosan under controlled conditions .
Analyse Chemischer Reaktionen
Chitobiose dihydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce chitobionic acid.
Reduction: It can be reduced to form chitobiose alcohol.
Substitution: This compound can undergo substitution reactions to form derivatives such as N-acetyl chitobiose.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and acetylating agents for substitution reactions . The major products formed from these reactions include chitobionic acid, chitobiose alcohol, and N-acetyl chitobiose .
Wissenschaftliche Forschungsanwendungen
Chitobiose dihydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
Chitobiose dihydrochloride exerts its effects through the hydrolysis of β-1,4-glycosidic bonds in chitin, facilitated by chitinase enzymes. This hydrolysis results in the formation of low-molecular-weight products such as chitooligosaccharides and N-acetylglucosamine . These products have various biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antitumor properties .
Vergleich Mit ähnlichen Verbindungen
Chitobiose dihydrochloride is similar to other chitooligosaccharides, such as chitotriose and chitotetraose, which are also derived from the hydrolysis of chitosan. this compound is unique in its specific dimeric structure, which gives it distinct chemical and biological properties . Other similar compounds include:
Chitotriose: A trimer of β-1,4-linked glucosamine units.
Chitotetraose: A tetramer of β-1,4-linked glucosamine units.
N-acetyl chitobiose: A derivative of chitobiose with acetyl groups attached.
This compound’s unique structure and properties make it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O9.2ClH/c13-5-9(19)10(4(2-16)21-11(5)20)23-12-6(14)8(18)7(17)3(1-15)22-12;;/h3-12,15-20H,1-2,13-14H2;2*1H/t3-,4-,5-,6-,7-,8-,9-,10-,11?,12+;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSWPIQMUDKRHR-SORUAGQPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)O)CO)N)O)O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)N)O)CO)N)O)O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















